4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 4-(4-fluorophenyl)-1,3-thiazol-2-ylamine moiety. Its molecular formula is C23H27FN3O5S2, with an average molecular mass of approximately 509.6 g/mol (extrapolated from and ).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMYGXOCKRUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS Number: 328539-82-8) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 493.57 g/mol. The structure features a thiazole ring, a fluorophenyl group, and bis(2-methoxyethyl)sulfamoyl substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O5S2 |
| Molecular Weight | 493.57 g/mol |
| CAS Number | 328539-82-8 |
Biological Activity Overview
The biological activity of this compound is not extensively documented in the literature, suggesting it may be under-researched or in early developmental stages. However, some studies provide insights into its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant antitumor activities. For instance, derivatives of thiazole and sulfonamide have been noted for their ability to inhibit tumor growth in various cancer cell lines. A study on related compounds demonstrated that they could induce apoptosis and cell cycle arrest in cancer cells, highlighting the potential of this compound as a candidate for anticancer therapy .
Case Studies
Although direct case studies on this particular compound are scarce, related compounds have been investigated:
- HDAC Inhibition : A study on a related benzamide derivative showed selective inhibition of class I HDACs with an IC50 value of 95.48 nM against HDAC3. The compound exhibited significant antiproliferative effects on HepG2 cells, indicating a promising pathway for further exploration .
- Combination Therapy : In combination studies, related compounds improved the efficacy of established chemotherapeutics such as taxol and camptothecin at low concentrations (0.5 μM), suggesting that this compound could enhance the effectiveness of existing treatments .
Research Findings
The current literature reveals that while specific data on this compound is limited, its structural characteristics align it with compounds known for their biological activities:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation.
- Potential for Further Research : The unique structure suggests that it could be explored as a lead compound for developing novel anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Thiazol Ring
4-(4-Nitrophenyl) Thiazol Analogs
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () shares the same sulfamoyl-benzamide backbone but substitutes the fluorophenyl group with a 4-nitrophenyl moiety. Biological screening revealed a 119.09% activity (p < 0.05) in plant growth modulation assays, suggesting that the electron-withdrawing nitro group may enhance interaction with specific targets compared to the fluorine substituent .
4-(4-Methylphenyl) Thiazol Analogs
In 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (), the fluorophenyl group is replaced with a 4-methylphenyl group.
4-Ethoxy-Benzothiazol Analogs
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide () replaces the fluorophenyl-thiazol with an ethoxy-benzothiazol group and substitutes methoxyethyl with chloroethyl on the sulfamoyl moiety. This structural variation likely increases lipophilicity and cytotoxicity, though specific activity data are unavailable .
Modifications on the Sulfamoyl Group
Dimethylsulfamoyl Analog
The compound 4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide () replaces the bis(2-methoxyethyl) group with a dimethylsulfamoyl moiety. This simplification reduces steric hindrance and may improve membrane permeability, though its biological activity remains uncharacterized .
Benzyl/Methyl and Cyclohexyl/Ethyl Sulfamoyl Derivatives
In antifungal studies, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) () demonstrated efficacy against Candida albicans. These compounds highlight the importance of sulfamoyl group flexibility in targeting fungal thioredoxin reductase, though their oxadiazole rings differ from the thiazol in the target compound .
Modifications on the Benzamide Backbone
N-Phenylbenzamide Derivatives
N-Phenylbenzamide derivatives with bis(2-aminoimidazoline) groups (e.g., compounds 1 and 2 in ) showed in vitro and in vivo activity against Trypanosoma brucei. Unlike the target compound, these derivatives prioritize aminoimidazoline moieties for AT-rich DNA binding, underscoring divergent therapeutic applications .
Triazole-Thione Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the benzamide with a triazole-thione scaffold. These derivatives exhibited tautomerism-dependent activity, emphasizing how core heterocycle changes impact stability and target engagement .
Q & A
Q. Critical parameters :
- Temperature control : Reflux conditions (70–100°C) for thiazole formation; room temperature for sulfamoylation to prevent decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Inert atmosphere : Nitrogen or argon is used during sulfamoylation to avoid moisture-sensitive side reactions .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the sulfamoyl group (δ ~3.4 ppm for methoxyethyl protons) and thiazole protons (δ ~7.5–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the bis(2-methoxyethyl) and fluorophenyl groups .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns of the sulfamoyl and benzamide moieties .
- X-ray crystallography : Resolves the Z/E configuration of the sulfamoyl group and hydrogen-bonding interactions in the solid state .
Basic: What are the common biological targets and assays used to evaluate its activity?
Answer:
- Enzyme inhibition : Targets like tyrosine kinases or bacterial dihydrofolate reductase (DHFR) are screened using fluorometric or colorimetric assays (e.g., NADPH depletion for DHFR) .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can researchers optimize reaction yields and purity when scaling up synthesis?
Answer:
- Purification strategies :
- Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate sulfamoyl byproducts .
- Recrystallization from hot ethanol removes unreacted benzamide intermediates .
- Process optimization :
- Continuous flow reactors : Improve heat transfer during thiazole formation, reducing side products .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide impurities persist .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in SAR studies?
Answer:
- Fluorophenyl vs. chlorophenyl substitution : Fluorine enhances electronegativity, improving target binding (e.g., 10-fold higher DHFR inhibition vs. chloro analogs) .
- Methoxyethyl vs. ethylsulfamoyl groups : Methoxyethyl increases solubility but reduces membrane permeability, requiring logP optimization .
- Thiazole ring substitution : 4-Fluorophenyl at position 4 of the thiazole improves antimicrobial activity compared to unsubstituted analogs .
Advanced: How should researchers address contradictory data in enzyme inhibition assays across studies?
Answer:
- Variable control :
- Standardize assay conditions (pH, temperature, cofactors like NADPH) to minimize variability .
- Validate enzyme source (e.g., recombinant vs. native DHFR) to confirm isoform-specific effects .
- Data reconciliation :
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .
- Cross-validate with molecular docking to identify steric clashes or solvation effects in conflicting studies .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the sulfamoyl group and active-site residues (e.g., hydrogen bonds with DHFR Asp27) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify key hydrophobic interactions .
- ADMET prediction (SwissADME) :
- Lipophilicity (logP) : ~2.5 (optimal for blood-brain barrier penetration).
- CYP450 inhibition : High risk of CYP3A4 inhibition due to the methoxyethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
